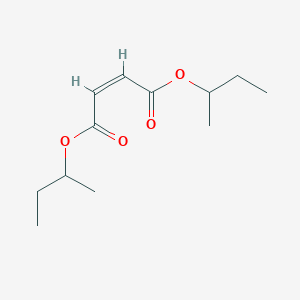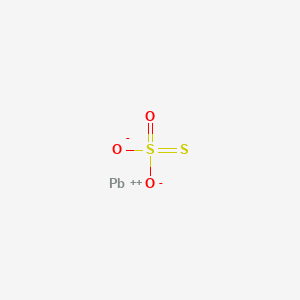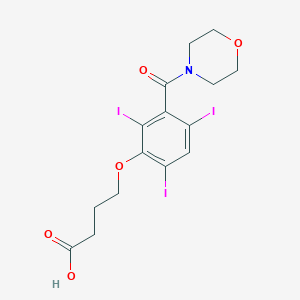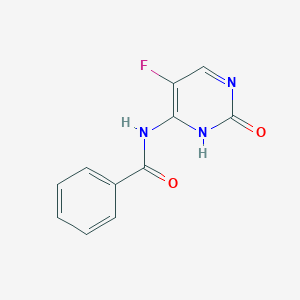
Di-sec-butyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-sec-butyl maleate (DSBM) is a chemical compound that belongs to the class of maleates, which are widely used in various industrial applications. DSBM is a colorless, odorless, and viscous liquid that is soluble in organic solvents. It is commonly used as a reactive diluent in the production of polyesters, alkyd resins, and other polymer materials. The purpose of
Mechanism of Action
The mechanism of action of Di-sec-butyl maleate is not fully understood, but it is believed to involve the formation of covalent bonds between the maleate group and the polymer backbone. This results in the modification of the polymer properties such as molecular weight, glass transition temperature, and mechanical strength. The reactivity of this compound is influenced by various factors such as temperature, pH, and the presence of other chemicals.
Biochemical and Physiological Effects
There is limited information available about the biochemical and physiological effects of this compound. However, it is considered to be a low toxicity chemical with no significant adverse effects on human health or the environment. This compound is not classified as a hazardous substance by regulatory agencies such as the European Chemicals Agency (ECHA) and the United States Environmental Protection Agency (EPA).
Advantages and Limitations for Lab Experiments
Di-sec-butyl maleate has several advantages for lab experiments, including its high reactivity, low viscosity, and good solubility in organic solvents. It can be easily incorporated into various polymer systems and can modify their properties without affecting their processing conditions. However, this compound also has some limitations, such as its sensitivity to moisture and its tendency to undergo homopolymerization, which can lead to gelation and cross-linking.
Future Directions
There are several future directions for the research and development of Di-sec-butyl maleate. One potential application is in the production of biodegradable polymers, which can reduce the environmental impact of plastic waste. This compound can be used as a reactive diluent to improve the properties of biodegradable polymers such as mechanical strength and thermal stability. Another potential application is in the field of drug delivery, where this compound can be used as a carrier for hydrophobic drugs. The reactivity of this compound can be tailored to control the release rate of the drug and improve its bioavailability. Finally, this compound can also be used as a monomer for the synthesis of novel polymers with unique properties such as shape memory and self-healing.
Conclusion
In conclusion, this compound is a versatile chemical compound with numerous potential applications in various scientific fields. Its unique chemical properties and high reactivity make it a valuable tool for modifying the properties of polymers and other materials. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in emerging fields such as biodegradable polymers and drug delivery.
Synthesis Methods
Di-sec-butyl maleate can be synthesized by the reaction of maleic anhydride with sec-butanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of this compound and water. The purity and yield of this compound can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Scientific Research Applications
Di-sec-butyl maleate has been extensively studied in various scientific fields due to its unique chemical properties and potential applications. In the field of polymer chemistry, this compound is used as a reactive diluent to modify the properties of polyesters and alkyd resins. It can improve the flexibility, adhesion, and chemical resistance of the final product. In addition, this compound can also be used as a cross-linking agent in the production of UV-curable coatings, which have excellent weathering resistance and gloss retention.
properties
CAS RN |
14447-12-2 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dibutan-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7- |
InChI Key |
MWJNGKOBSUBRNM-FPLPWBNLSA-N |
Isomeric SMILES |
CCC(C)OC(=O)/C=C\C(=O)OC(C)CC |
SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Canonical SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















